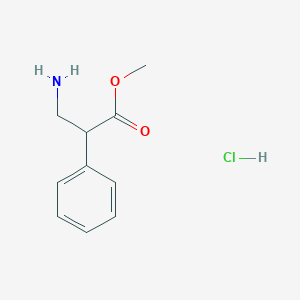

Methyl 3-amino-2-phenylpropanoate hydrochloride

Description

Methyl 3-amino-2-phenylpropanoate hydrochloride (CAS 91012-17-8) is an organic compound with the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.677 g/mol . It is structurally characterized by a phenyl group at the second carbon, an amino group at the third carbon, and a methyl ester moiety. Its ChemSpider ID is 21107824, and it is commercially available under various synonyms, including Methyl 3-Amino-2-phenylpropionate Hydrochloride and Methyl α-(Aminomethyl)benzeneacetate HCl .

Properties

IUPAC Name |

methyl 3-amino-2-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(7-11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIPXRKVVATEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91012-17-8 | |

| Record name | methyl 3-amino-2-phenylpropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-phenylpropanoate hydrochloride typically involves the esterification of 3-amino-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 3-amino-2-phenylpropanoate hydrochloride can undergo oxidation reactions to form corresponding oxo compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of oxo compounds.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenylpropanoates.

Scientific Research Applications

Chemistry: Methyl 3-amino-2-phenylpropanoate hydrochloride is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting neurological disorders and certain types of cancer .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as an intermediate in the production of dyes and pigments .

Mechanism of Action

The mechanism by which Methyl 3-amino-2-phenylpropanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism. The compound may also interact with receptors in the nervous system, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Ethyl Ester Analogs

- Ethyl 3-amino-2-phenylpropanoate hydrochloride (CAS 29753-99-9): Molecular formula: C₁₁H₁₆ClNO₂ (estimated). This analog is available in industrial, food, and pharmaceutical grades, suggesting broader applicability .

- Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride (from AldrichCPR): Molecular formula: C₁₂H₁₆ClNO₂. Key differences: A meta-methyl substituent on the phenyl ring introduces steric and electronic effects, which could alter binding affinity in biological systems .

Positional Isomers of the Amino Group

- Methyl 2-amino-3-phenylpropanoate hydrochloride (CAS 5619-07-8): Molecular formula: C₁₀H₁₄ClNO₂ (identical to the target compound). Key differences: The amino group is at the second carbon instead of the third. This positional isomerism may lead to distinct conformational preferences, affecting interactions with chiral receptors or enzymes .

Substituent-Modified Derivatives

- 3-Amino-2-[(2-methylphenyl)methyl]propanoic Acid Hydrochloride (CAS 1423032-09-0): Molecular formula: C₁₁H₁₄ClNO₂. Key differences: The phenyl group is substituted with an ortho-methyl group, increasing steric hindrance.

- 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride: Key differences: A fluorine atom and methoxy group on the phenyl ring introduce electronegative and electron-donating effects, respectively. These modifications can influence metabolic stability and receptor binding .

Structural Analogs with Complex Moieties

- Methyl 3-[(1-phenylcyclohexyl)amino]propanoate hydrochloride: Molecular formula: C₁₆H₂₄ClNO₂. Key differences: A bulky cyclohexyl-phenyl group is attached to the amino group, drastically altering steric bulk and likely reducing solubility.

Physicochemical and Pharmacological Implications

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Estimated) | Solubility Profile |

|---|---|---|---|

| Methyl 3-amino-2-phenylpropanoate HCl | 215.68 | ~1.2 | Moderate aqueous solubility |

| Ethyl 3-amino-2-phenylpropanoate HCl | ~229.70 | ~1.8 | Lower solubility, higher lipophilicity |

| Methyl 2-amino-3-phenylpropanoate HCl | 215.68 | ~1.1 | Similar to target compound |

| 3-Amino-2-[(2-methylphenyl)methyl]propanoic Acid HCl | 229.69 | ~0.5 | High polarity due to carboxylic acid |

Notes:

Pharmacological Considerations

- Amino Group Position: The 3-amino configuration in the target compound may optimize hydrogen bonding with biological targets compared to 2-amino isomers .

- Substituent Effects : Ortho-methyl or fluoro-methoxy groups can enhance metabolic stability by blocking cytochrome P450 enzyme activity .

Biological Activity

Methyl 3-amino-2-phenylpropanoate hydrochloride is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H16ClNO2. It features both an amino group and a hydroxyl group, which are crucial for its interactions with biological targets. The presence of these functional groups facilitates hydrogen bonding and other non-covalent interactions with enzymes and receptors, potentially modulating their activity.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-3-phenylpropanoate hydrochloride | Lacks hydroxyl group | Simpler structure |

| Methyl 3-amino-3-phenylpropanoate hydrochloride | Hydroxyl group at different position | Different reactivity |

| Methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride | Additional methyl group | Altered sterics affecting reactivity |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may influence enzyme activity and receptor binding, which are critical for various biochemical processes. The compound can act as an enzyme inhibitor or receptor modulator , altering metabolic pathways and signal transduction.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes, thereby affecting metabolic processes. For instance, it has been studied for its potential to inhibit proteases involved in viral replication, such as the papain-like protease (PLpro) from SARS-CoV-2 . Inhibition of PLpro has been shown to reduce viral replication in cell cultures, suggesting a promising avenue for antiviral drug development.

Receptor Interaction

The compound's ability to bind to receptors can impact cellular communication and signaling pathways. This interaction profile suggests pharmacological properties that warrant further investigation in medicinal chemistry.

Pharmacological Applications

Several studies have investigated the pharmacological applications of this compound:

- Antiviral Properties : Recent studies highlight its potential as an antiviral agent, particularly against SARS-CoV-2. Compounds structurally related to methyl 3-amino-2-phenylpropanoate have demonstrated significant inhibition of viral replication in vitro, with some exhibiting low cytotoxicity levels .

- Enzyme Interaction Studies : Investigations into enzyme interactions have shown that this compound can modulate the activity of various enzymes involved in metabolic pathways. For example, studies have indicated that it can affect the activity of proteases and other enzymes critical for cellular functions.

Case Study: Antiviral Activity Against SARS-CoV-2

A notable case study examined the effectiveness of this compound derivatives in inhibiting the PLpro enzyme from SARS-CoV-2. The results showed that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent inhibitory effects on viral replication while maintaining low cytotoxicity (CC50 > 30 μM) .

Table 2: Summary of Biological Activity Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.